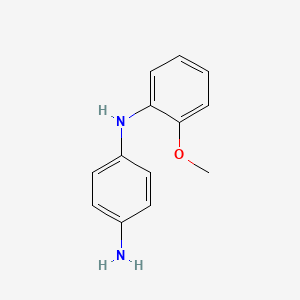

N-(2-Methoxyphenyl)-benzol-1,4-diamin

Übersicht

Beschreibung

The compound "N-(2-Methoxy-phenyl)-benzene-1,4-diamine" belongs to the class of organic compounds known for their versatile chemical properties and applications. These compounds often exhibit significant photophysical, electrochemical, and liquid crystalline behaviors due to their structural features.

Synthesis Analysis

Synthesis of related compounds involves reactions between specific aldehydes and diamines, leading to Schiff base compounds with aggregation-induced emission enhancement characteristics, suggesting potential methodologies for synthesizing "N-(2-Methoxy-phenyl)-benzene-1,4-diamine" and exploring its luminescent properties (Wu et al., 2015).

Molecular Structure Analysis

Molecular structure investigations of related compounds reveal complex interactions such as hydrogen bonding and molecular packing, which significantly influence their chemical and physical behaviors. Crystal structure determination techniques are crucial for understanding these interactions (Moser et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving "N-(2-Methoxy-phenyl)-benzene-1,4-diamine" analogs highlight the importance of substituent effects on reactivity. The electron-withdrawing methoxymethyl group influences the oxidation and coupling steps, providing insights into the chemical reactivity and interactions of these compounds (Bailey et al., 2017).

Physical Properties Analysis

The physical properties, such as liquid crystalline behavior and photophysical characteristics, depend on the molecular structure and substitution patterns. Compounds with similar structures exhibit smectogenic properties, fluorescence, and specific phase behaviors influenced by molecular orientation and packing (Yeap et al., 2006).

Chemical Properties Analysis

Electrochemical synthesis methods highlight the potential for regioselective synthesis of benzene-1,4-diamine derivatives, offering a mild and efficient approach for the synthesis of related compounds. These methods avoid the use of toxic reagents and provide high yields of the target compounds (Sharafi-kolkeshvandi et al., 2016).

Wissenschaftliche Forschungsanwendungen

Behandlung der Leishmaniose

Diese Verbindung hat vielversprechende Ergebnisse bei der Behandlung der Leishmaniose gezeigt. Sie zeigt leishmanizide Aktivität gegen Leishmania mexicana mit einem IC50-Wert im mikromolaren Bereich. Sie hemmte auch 68,27 % der Aktivität der rekombinanten L. mexicana-Arginase. Studien deuten darauf hin, dass sie Membranbläschenbildung, Autophagosomenpräsenz und mitochondriale Desorganisation induziert, was zu ROS-Produktion und Parasiten-Apoptose führt .

Arginase-Hemmung

Die Hemmung der Arginaseaktivität durch diese Verbindung ist signifikant, da Arginase ein Enzym ist, das eine Rolle im Harnstoffzyklus und der Polyaminsynthese spielt. Durch die Hemmung dieses Enzyms könnte die Verbindung zur Kontrolle von Krankheiten nützlich sein, bei denen die Arginaseaktivität dysreguliert ist .

Ultrastrukturelle Studien

Die Wirkung der Verbindung auf zelluläre Strukturen wurde durch ultrastrukturelle Studien charakterisiert. Sie verursacht mehrere Veränderungen in der Zellstruktur des Parasiten, einschließlich Membranablösung und Kinetoplasten-Desorganisation, was auf ihr Potenzial als Therapeutikum hindeutet .

Produktion reaktiver Sauerstoffspezies (ROS)

Die Fähigkeit dieser Verbindung, die ROS-Produktion auszulösen, ist bemerkenswert. ROS sind chemisch reaktive Moleküle, die Sauerstoff enthalten und eine Rolle bei der Zellsignalisierung und Homöostase spielen. Allerdings kann übermäßiges ROS zu Zellschäden und Zelltod führen, was ein Mechanismus ist, den diese Verbindung nutzt, um ihre leishmanizide Aktivität auszuüben .

In-vivo-Leishmanizide Aktivität

In-vivo-Studien haben gezeigt, dass diese Verbindung die Parasitenlast von L. mexicana in einem experimentellen Modell der kutanen Leishmaniose um 71 % reduziert. Dies unterstreicht ihr Potenzial für die Entwicklung zu einer Behandlung dieser Krankheit .

Chemische Synthese und Charakterisierung

Die Synthese dieser Verbindung beinhaltet komplexe chemische Reaktionen, die ein Molekül mit potenziellen pharmakologischen Eigenschaften ergeben. Ihre Charakterisierung beinhaltet die Bestimmung ihrer Reinheit, Struktur und physikalisch-chemischen Eigenschaften, die entscheidend für das Verständnis ihrer biologischen Aktivität sind .

Fluoreszierende Sondierung

Obwohl nicht direkt mit N-(2-Methoxyphenyl)-benzol-1,4-diamin verwandt, wurden ähnliche Verbindungen für den Einsatz als fluoreszierende Sonden synthetisiert. Diese Sonden können Metallionen wie Ni2+ in gemischten wässrig-organischen Lösungen selektiv nachweisen und in lebenden Zellen überwachen .

Induktion zellulärer Apoptose

Die Induktion der Apoptose oder des programmierten Zelltods ist eine weitere bedeutende Anwendung. Durch die Induktion der Apoptose in Parasiten könnte diese Verbindung verwendet werden, um krankheitserregende Zellen selektiv anzugreifen und zu eliminieren, ohne die Zellen des Wirts zu schädigen .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the compound’s chemical structure and the nature of its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways . For instance, some compounds have been shown to inhibit the Wnt pathway, which plays a crucial role in cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized by enzymes, and excreted . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the effects of similar compounds, it’s plausible that the compound could influence various cellular processes, potentially leading to changes in cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. For instance, the compound’s stability and activity could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s action could be influenced by the specific biological environment within the body, including the presence of other molecules and the state of the target cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-N-(2-methoxyphenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)15-11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFNCRYAMLLPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368290 | |

| Record name | N~1~-(2-Methoxyphenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5840-11-9 | |

| Record name | N~1~-(2-Methoxyphenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

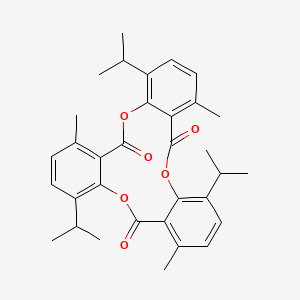

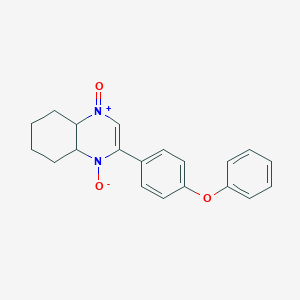

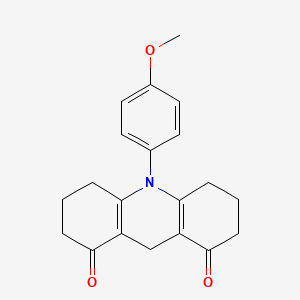

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(4-Methoxyphenyl)-2-thiazolyl]amino]benzenesulfonamide](/img/structure/B1225394.png)

![2-Hydroxy-4-methylbenzoic acid [2-(2-chloroanilino)-2-oxoethyl] ester](/img/structure/B1225396.png)

![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)

![N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine](/img/structure/B1225398.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)

![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)

![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)

![N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine](/img/structure/B1225410.png)

![4-[5-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225418.png)

![[2-(4-Chlorophenyl)-4-triazolyl]-phenylmethanone](/img/structure/B1225419.png)